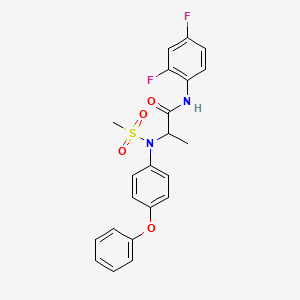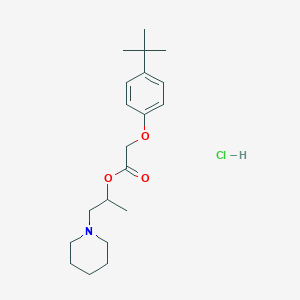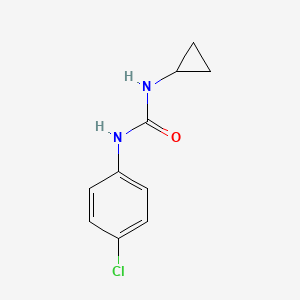![molecular formula C19H15N5O2S B4016599 (6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4016599.png)
(6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Vue d'ensemble
Description
(6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include 2-methylphenol, pyridine-3-carbaldehyde, and thiadiazole derivatives. The key steps in the synthesis may include:
Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyrimidine Ring: This step involves the fusion of the thiadiazole ring with a pyrimidine ring, often through condensation reactions.
Substitution Reactions: Introduction of the 2-methylphenoxy and pyridin-3-ylmethylidene groups through nucleophilic substitution or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the imino group or the phenoxy substituent.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic applications due to its unique structure and biological activity.
Biochemical Research: Used as a probe or tool in studying biological pathways and interactions.
Industry:
Agriculture: Potential use in the development of agrochemicals.
Pharmaceuticals: Exploration as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of (6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.
Uniqueness:
Structural Features: The specific arrangement of substituents in (6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one imparts unique chemical and biological properties.
Biological Activity: The compound’s unique structure may result in distinct biological activities compared to other similar compounds.
Propriétés
IUPAC Name |
(6Z)-5-imino-2-[(2-methylphenoxy)methyl]-6-(pyridin-3-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-5-2-3-7-15(12)26-11-16-23-24-17(20)14(18(25)22-19(24)27-16)9-13-6-4-8-21-10-13/h2-10,20H,11H2,1H3/b14-9-,20-17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDUFTYJFGOBJM-FMVWKBIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C(=N)C(=CC4=CN=CC=C4)C(=O)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=NN3C(=N)/C(=C/C4=CN=CC=C4)/C(=O)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5Z)-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4016519.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-hydroxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B4016534.png)
![N-benzyl-4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinamine](/img/structure/B4016539.png)
![4-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B4016546.png)
![ethyl 1-[N-(methylsulfonyl)-N-phenylalanyl]-4-piperidinecarboxylate](/img/structure/B4016556.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4016559.png)
![N-cyclohexyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4016563.png)
![N-cyclohexyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4016565.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4016573.png)


![3,5-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrrole-2-carboxamide](/img/structure/B4016608.png)
![1-benzyl-3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4016612.png)

